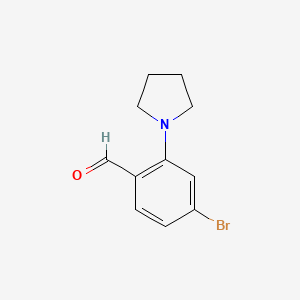

4-Bromo-2-(pirrolidin-1-il)benzaldehído

Descripción general

Descripción

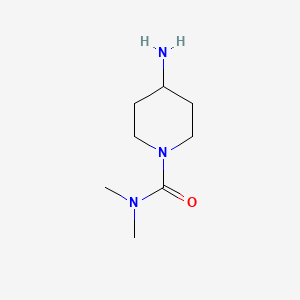

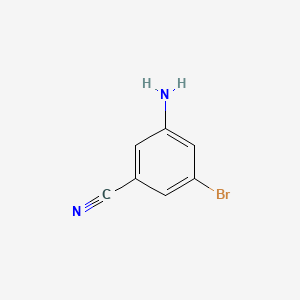

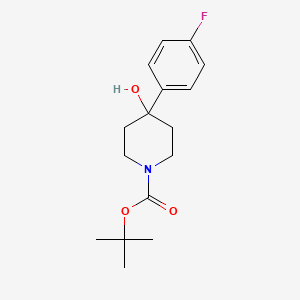

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a chemical compound that contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . It is used as a precursor and reacts with other compounds to prepare various derivatives .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is characterized by a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde are not detailed in the literature, compounds with a pyrrolidine ring are known to be versatile in chemical reactions .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

El compuesto "4-Bromo-2-(pirrolidin-1-il)benzaldehído" contiene un anillo de pirrolidina, que es un heterociclo de nitrógeno de cinco miembros ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El anillo de pirrolidina contribuye a la estereoquímica de la molécula y aumenta la cobertura tridimensional (3D) debido a la no planaridad del anillo .

Moduladores selectivos del receptor de andrógenos (SARMs)

Se han sintetizado derivados de 4-(pirrolidin-1-il)benzonitrilo como moduladores selectivos del receptor de andrógenos (SARMs). Estos compuestos se desarrollaron optimizando la estructura de los derivados de 1-(4-ciano-1-naftil)-2,3-disustituidos de pirrolidina previamente reportados .

Intermediarios farmacéuticos

Compuestos similares a "this compound", como la 2-Bromo-4'-(1-pirrolidinil)acetofenona, se utilizan como materias primas importantes e intermediarios farmacéuticos . Estos intermediarios juegan un papel crucial en la síntesis de varios productos farmacéuticos.

Estudios de estereogenicidad

El anillo de pirrolidina en "this compound" tiene carbonos estereogénicos. Los diferentes estereoisómeros y la orientación espacial de los sustituyentes pueden conducir a un perfil biológico diferente de los candidatos a fármacos, debido al diferente modo de unión a las proteínas enantioselectivas .

Modificación de parámetros fisicoquímicos

La introducción de fragmentos heteroatómicos en moléculas como "this compound" es una elección estratégica en el descubrimiento de fármacos. Estos fragmentos son herramientas útiles para modificar parámetros fisicoquímicos y obtener los mejores resultados de ADME/Tox para los candidatos a fármacos .

Generación de diversidad estructural

Los sistemas de anillo saturado heteroatómico como el anillo de pirrolidina en "this compound" permiten una mayor probabilidad de generar diversidad estructural. Esto es particularmente útil en el campo de la química medicinal para el desarrollo de nuevos candidatos a fármacos .

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde primarily targets specific proteins and enzymes within cells. The pyrrolidine ring is known for its ability to interact with various biological targets, often influencing receptor activity or enzyme function

Mode of Action

The compound interacts with its targets through binding to active sites or allosteric sites on proteins. This binding can lead to conformational changes in the protein structure, altering their activity. For instance, if the target is an enzyme, the binding of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde might inhibit or enhance its catalytic activity, thereby modulating the biochemical pathways in which the enzyme is involved .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can influence pathways related to neurotransmission, cell signaling, and metabolic processes. The downstream effects might include altered levels of neurotransmitters, changes in cellular metabolism, or modified signal transduction pathways .

Pharmacokinetics

The pharmacokinetics of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely to be absorbed through passive diffusion due to its small molecular size and lipophilicity. It may distribute widely in the body, crossing cell membranes easily. Metabolism could involve hepatic enzymes, leading to the formation of metabolites that are eventually excreted via the kidneys .

Result of Action

At the molecular level, the action of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde can result in the inhibition or activation of its target proteins. This can lead to various cellular effects such as changes in gene expression, altered cellular metabolism, or modified cell signaling pathways. These molecular and cellular changes can have broader physiological effects depending on the specific targets and pathways involved .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. For instance, extreme pH levels might affect the compound’s stability or its ability to bind to targets. Similarly, high temperatures could lead to degradation, while the presence of other chemicals might result in competitive binding or interactions that modify its activity .

If you have any more specific questions or need further details, feel free to ask!

: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds

Propiedades

IUPAC Name |

4-bromo-2-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-4-3-9(8-14)11(7-10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVCTORVMMDVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655674 | |

| Record name | 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887235-00-9 | |

| Record name | 4-Bromo-2-(1-pyrrolidinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887235-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.